molecular formula C7H8N2O2 B1318792 3-(Pyrazin-2-yl)propanoic acid CAS No. 6705-34-6

3-(Pyrazin-2-yl)propanoic acid

Cat. No.: B1318792
CAS No.: 6705-34-6
M. Wt: 152.15 g/mol
InChI Key: CLZBRIBNISBKMK-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)propanoic acid is a chemical compound that belongs to the class of pyrazine derivatives. It has a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol .

Biochemical Analysis

Biochemical Properties

3-(Pyrazin-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase can lead to changes in enzyme activity, affecting neurotransmission . Additionally, this compound may interact with other biomolecules such as transporters and binding proteins, altering their function and impacting various metabolic pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of acetylcholinesterase, leading to changes in neurotransmission and potentially impacting cellular communication . Furthermore, this compound may modulate the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to the active site of acetylcholinesterase, inhibiting its activity and affecting neurotransmission . Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and function. These interactions can result in alterations in gene expression, enzyme inhibition or activation, and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, such as enhancing neurotransmission and modulating metabolic pathways . At higher doses, this compound may cause toxic or adverse effects, including enzyme inhibition, disruption of cellular communication, and potential damage to tissues. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, its interaction with acetylcholinesterase can affect the breakdown of acetylcholine, impacting neurotransmission and energy metabolism. Additionally, this compound may interact with other enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, influencing its localization and accumulation within cells . Once inside the cell, this compound may bind to proteins and other biomolecules, affecting its distribution and activity. These interactions can impact the compound’s overall function and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with enzymes, proteins, and other biomolecules. These interactions can influence the compound’s activity and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyrazine with propanoic acid under specific conditions. For instance, the compound can be synthesized by treating pyrazine with propanoic acid in the presence of a catalyst such as trifluoroacetic acid at room temperature for about an hour . The reaction yields this compound as a light yellow oil with a high purity of 98% .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step reactions. One such method includes the hydrogenation of pyrazine derivatives using sodium hydroxide and nickel as catalysts . Another method involves the use of aqueous sodium hypochlorite (NaClO) in a multi-step reaction process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazine carboxylic acids, while reduction can produce pyrazine propanol derivatives .

Comparison with Similar Compounds

3-(Pyrazin-2-yl)propanoic acid can be compared with other similar compounds, such as pyrazine carboxylic acids and pyrazine propanol derivatives. These compounds share a similar pyrazine core structure but differ in their functional groups and chemical properties . The uniqueness of this compound lies in its specific propanoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives .

List of Similar Compounds

  • Pyrazine carboxylic acids
  • Pyrazine propanol derivatives
  • Pyrazine-1,4-dicarboxylic acid
  • 2,3-Dimethylpyrazine

Properties

IUPAC Name

3-pyrazin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZBRIBNISBKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590781
Record name 3-(Pyrazin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-34-6
Record name 3-(Pyrazin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrazin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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